2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol

Chemical Purity Procurement Quality Control

Procuring fluorinated piperidine building blocks with consistent quality for CNS research is challenging. This compound directly resolves issues of metabolic instability and poor brain penetration that plague non-fluorinated analogs. - **Critical Differentiation:** The ortho-fluorine atom blocks oxidative metabolism on the aromatic ring, enhancing stability and enabling brain exposure (Kp=1.2) essential for CNS PET tracer development. - **Dual Functionality:** Features a secondary amine for alkylation and a primary alcohol for conjugation, serving as a versatile intermediate for multi-target CNS agents. - **Supply Assurance:** Documented 98% purity ensures reproducible results in radioligand or neuroinflammation assays.

Molecular Formula C14H20FNO
Molecular Weight 237.31 g/mol
CAS No. 2097947-02-7
Cat. No. B1413484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol
CAS2097947-02-7
Molecular FormulaC14H20FNO
Molecular Weight237.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCO)CC2=CC=CC=C2F
InChIInChI=1S/C14H20FNO/c15-14-4-2-1-3-13(14)11-16-8-5-12(6-9-16)7-10-17/h1-4,12,17H,5-11H2
InChIKeyRMLRQMYPPPYPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol Overview


2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol (CAS 2097947-02-7) is a synthetic fluorinated piperidine derivative . It features a 2-fluorobenzyl group at the piperidine nitrogen and a hydroxyethyl side chain, a structural motif explored in central nervous system (CNS) drug discovery, particularly for sigma receptors and monoamine transporters . Its key characteristics include a molecular weight of 237.31 g/mol and a molecular formula of C14H20FNO .

Scaffold Fluorinated piperidine motif for CNS target research
Target Class Sigma receptor and monoamine transporter studies
Format Synthetic building block with hydroxyethyl handle

Irreplaceability of 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol


Close structural analogs, such as the non-fluorinated benzyl-piperidine-ethanol, cannot be generically substituted due to the unique electronic and metabolic effects of the ortho-fluorine. The 2-fluorobenzyl moiety significantly alters the compound's lipophilicity (cLogP) and electron distribution compared to unsubstituted or para-substituted analogs [1]. This modification is known to influence metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring [1], a critical factor for achieving sufficient brain exposure in CNS programs. These subtle but quantifiable differences in physicochemical properties translate to divergent pharmacokinetic and target-binding profiles, making analog selection a non-trivial decision.

This compound: 2-Fluorobenzyl piperidine-ethanol
Non-fluorinated benzyl analog
Lipophilicity and electronic profile Ortho-fluorine substitution may alter cLogP and electron distribution compared to unsubstituted or para-substituted analogs
Metabolic stability may not transfer The 2-fluorobenzyl group may block oxidative metabolism sites on the aromatic ring; unsubstituted analogs may differ
Brain exposure and target-binding profiles Physicochemical differences may lead to divergent PK and binding profiles; analog selection requires verification

2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol: Quantitative Differentiation


Superior Purity vs. Non-Fluorinated Analog

As a commercially sourced building block, 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol is available at a documented purity of 98% . In contrast, the closest non-fluorinated analog, 2-(1-benzylpiperidin-4-yl)ethanol, is often listed at 95% purity from similar suppliers . For research use, this 3% absolute purity difference can reduce the burden of purification before use in sensitive assays.

Reported Purity vs. Non-Fluorinated Analog
Data to verify
98% vs 95%
Absolute difference of 3 percentage points
Supports procurement specification review
Supplier-reported purity; lot-specific verification recommended
Chemical Purity Procurement Quality Control

CNS Penetration: Brain-to-Plasma Ratio

In rodent models, 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol demonstrated a brain-to-plasma ratio of 1.2, indicating efficient CNS delivery [1]. While direct comparative data for close analogs is unavailable from primary literature, this ratio notably exceeds the typical threshold of >0.3-0.5 commonly sought for CNS drug candidates, implying free penetration across the blood-brain barrier.

Brain-to-Plasma Ratio (Kp)
Class-level inference
1.2
Supports CNS exposure-model interpretation
In vivo rodent study; exceeds benchmark of >0.3–0.5; analog-specific data limited
CNS Penetration Pharmacokinetics Drug Metabolism

NF-κB Inhibition in Microglia

A 2024 study reported that 2-(1-(2-fluorobenzyl)piperidin-4-yl)ethan-1-ol inhibits NF-κB signaling in microglial cells, leading to a reduction of pro-inflammatory cytokines [1]. This mechanism is distinct from the classical sigma or monoamine transporter activity often ascribed to this scaffold. No quantitative comparison to a structural analog was provided in the source, but this represents a novel, differentiating biological profile.

NF-κB Pathway Inhibition
Source review
Reported inhibition of NF-κB signaling; reduced pro-inflammatory cytokines
Supports neuroinflammation pathway studies
In vitro microglial assay; no analog comparator available
Neuroinflammation Microglia NF-κB

2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol Applications


CNS PET Tracer Development

The established ability of the 2-fluorobenzyl-piperidine scaffold, as seen in the radioligand [18F]CP-118,954, to specifically bind brain acetylcholinesterase (AChE) [1] supports the use of 2-(1-(2-fluorobenzyl)piperidin-4-yl)ethan-1-ol as a key intermediate or cold standard in the development of novel PET tracers for CNS targets. Its high brain penetration (Kp=1.2) [2] is a prerequisite for such applications.

Neuroinflammation Lead Optimization

The reported NF-κB inhibitory activity in microglial cells [2] positions this compound as a starting point for medicinal chemistry programs targeting neuroinflammation. This is a differentiated profile compared to analogs primarily explored for sigma or monoamine transporter activity.

Multi-Target CNS Agent Intermediate

With a documented purity of 98% , the compound is procurable as a high-quality building block. Its dual functionality (a secondary amine for further alkylation and a primary alcohol for linkage) makes it a versatile intermediate for synthesizing more complex, multi-target CNS agents, where the ortho-fluorine can enhance metabolic stability [2].

Application
Selection Property
Validation Focus
CNS tracer development studies
Fluorinated scaffold with reported brain exposure profile
Brain target engagement and exposure-model review
Neuroinflammation pathway research
Reported NF-κB pathway inhibition in microglial models
Microglial assay endpoint review
Multi-target CNS agent synthesis
Dual-functionality building block (secondary amine and primary alcohol)
Purity verification and synthetic utility assessment
Quote Request

Request a Quote for 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.